2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

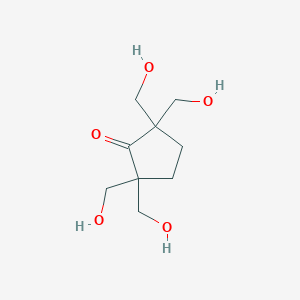

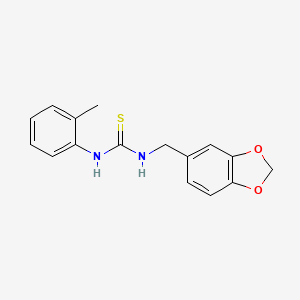

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Transformation of Biomass-Derived Compounds

Cyclopentanone (CPN) derivatives, closely related to "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one," play a crucial role in the catalytic transformation of biomass-derived furfurals into valuable chemical feedstocks. These transformations aim to produce a wide range of petrochemical substitutes with high commercial prospects. Significant research has focused on developing efficient, cost-effective, and environmentally friendly catalytic processes to enhance the scalability and yield of CPN and its derivatives from biomass sources, utilizing both theoretical and experimental approaches to create novel catalysts (Dutta & Bhat, 2021).

Fragrance Ingredients Safety Assessment

Cyclopentanones and cyclopentenones, which share structural motifs with "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one," have been extensively evaluated for their safety as fragrance ingredients. These compounds exhibit a low order of acute toxicity, no significant toxicity in repeat dose studies, and no mutagenic or genotoxic activity. Their use in fragrances is considered safe at current levels of exposure, highlighting their potential for widespread application in consumer products without adverse health effects (Belsito et al., 2012).

Hydroxymethylation and DNA Repair

The process of hydroxymethylation, particularly of DNA bases like 5-hydroxymethylcytosine (5-hmC), plays a pivotal role in various biological processes, including DNA repair and gene expression regulation. Studies on hydroxymethylation offer insights into its implications for understanding and treating a range of diseases, including cancers and neurological disorders, by elucidating the mechanisms through which hydroxymethylation influences disease progression and therapy responses (Shukla, Sehgal, & Singh, 2015).

Biomass to Furan Derivatives

Research into converting biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and subsequently into valuable chemicals like "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one," highlights the potential for sustainable production of industrial chemicals and fuels from renewable resources. These studies are particularly focused on the development of efficient catalytic processes that can convert plant biomass into a variety of chemicals, showcasing the role of cyclopentanone derivatives in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFZVJRDJVDKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1(CO)CO)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284133 |

Source

|

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3322-70-1 |

Source

|

| Record name | 3322-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)

![[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate](/img/structure/B1209489.png)